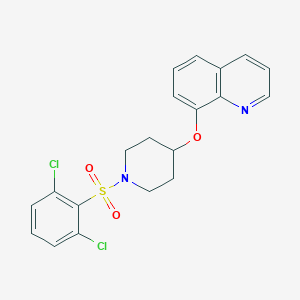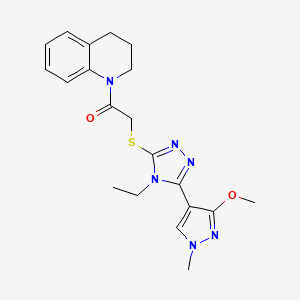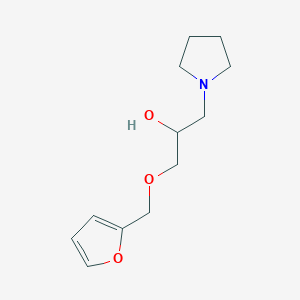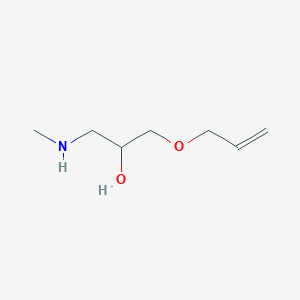
8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinoline derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of this compound, its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Synthesis and Antibacterial Activity
A series of tetracyclic quinolone antibacterials, including compounds with structures related to 8-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline, were synthesized and evaluated for their antibacterial activity. These compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Particularly, derivatives with piperazinyl and pyrrolidinyl substituents showed significant efficacy, highlighting the potential of these compounds in developing new antibacterial agents (Taguchi et al., 1992).
Anticancer Activities
A study on 4-aminoquinoline derived sulfonyl analogs, which share a core structural motif with this compound, revealed promising anticancer properties. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects. One compound, in particular, showed a substantial reduction in required dosage to achieve comparable IC50 values against cancer cells versus non-cancer cells, indicating lower toxicity to normal cells. This research underscores the potential of such compounds in cancer therapy, specifically targeting multiple cancer types with reduced side effects (Solomon, Pundir, & Lee, 2019).
Antipsychotic and Antidepressant Properties
Compounds structurally related to this compound have been investigated for their potential in treating psychiatric disorders. Specifically, azinesulfonamides of arylpiperazine derivatives demonstrated affinity for dopaminergic D2 and serotoninergic 5-HT1A/5-HT7 receptors. One such compound exhibited notable antipsychotic properties in vivo, as well as antidepressant-like effects, suggesting its utility in developing new treatments for psychiatric conditions (Partyka et al., 2017).
Antimicrobial and Pesticidal Activities
Research on 5-sulfonyl-8-quinolinol derivatives, which are chemically related to this compound, has shown that these compounds possess biological and pesticidal activity. Their synthesis was inspired by the known efficacy of 8-quinolinol in producing biologically active heterocycles used as bactericides and fungicides. This highlights the versatility of such compounds in both medical and agricultural applications (Hafez, Geies, Hozien, & Khalil, 1994).
特性
IUPAC Name |
8-[1-(2,6-dichlorophenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c21-16-6-2-7-17(22)20(16)28(25,26)24-12-9-15(10-13-24)27-18-8-1-4-14-5-3-11-23-19(14)18/h1-8,11,15H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDANEFJPXMANFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)
![N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503289.png)

![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)

